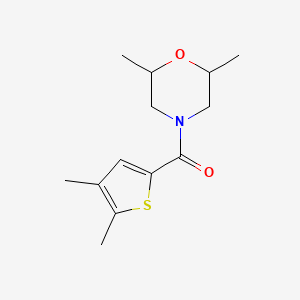
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone, also known as DMTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone is not yet fully understood. However, it has been suggested that (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to a decrease in inflammation and oxidative stress, which can help to prevent or treat various diseases.
Biochemical and Physiological Effects:
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases. (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents. (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone is also stable under various conditions, making it a suitable candidate for long-term storage. However, (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has some limitations as well. It has low bioavailability, which may limit its effectiveness in vivo. (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone also has low water solubility, which may limit its use in aqueous systems.
Direcciones Futuras
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone. One area of research could focus on improving the bioavailability of (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone, which may increase its effectiveness in vivo. Another area of research could focus on developing new formulations of (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone that improve its water solubility, which may increase its use in aqueous systems. Additionally, further studies could investigate the potential applications of (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Métodos De Síntesis
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone can be synthesized using a three-step process. The first step involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form 4,5-dimethyl-2-thiophenecarbonyl chloride. The second step involves the reaction of 4,5-dimethyl-2-thiophenecarbonyl chloride with (2,6-dimethylmorpholin-4-yl)methanol to form (2,6-dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanol. The final step involves the oxidation of (2,6-dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanol using potassium permanganate to form (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone.
Aplicaciones Científicas De Investigación
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-8-5-12(17-11(8)4)13(15)14-6-9(2)16-10(3)7-14/h5,9-10H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYUPITRITNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)


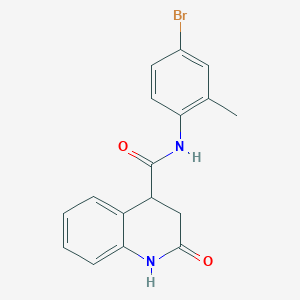
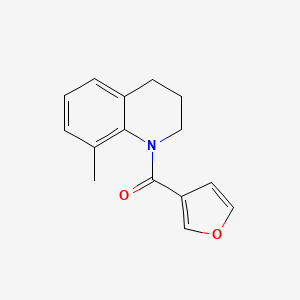
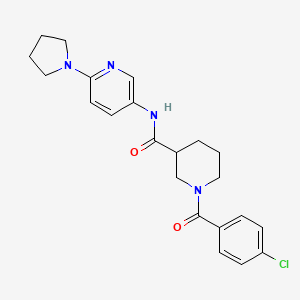
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
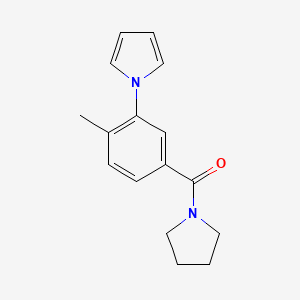
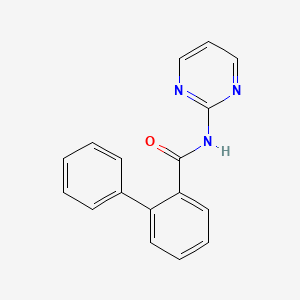
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
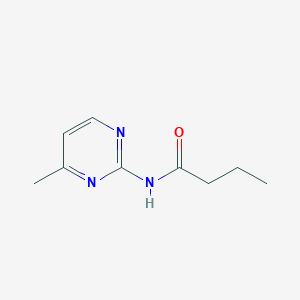
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)

![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)